molecular formula C23H20F2O B13434187 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]

1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]

Cat. No.: B13434187
M. Wt: 350.4 g/mol
InChI Key: AMIMWXGMNLHMEN-UHFFFAOYSA-N
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Description

1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is a chemical compound used in various scientific research applications. It is an intermediate in the synthesis of other compounds, such as fluspirilene and derivatives of Zerumbone, which have potential anti-tumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenylmethanol in the presence of a base to form 4-(phenylmethoxy)benzaldehyde. This intermediate is then reacted with 1-buten-1-ylidene to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves its interaction with specific molecular targets and pathways. For example, its derivatives have shown potential anti-tumor effects by inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C23H20F2O

Molecular Weight

350.4 g/mol

IUPAC Name

1-fluoro-4-[1-(4-fluorophenyl)-4-phenylmethoxybut-1-enyl]benzene

InChI

InChI=1S/C23H20F2O/c24-21-12-8-19(9-13-21)23(20-10-14-22(25)15-11-20)7-4-16-26-17-18-5-2-1-3-6-18/h1-3,5-15H,4,16-17H2

InChI Key

AMIMWXGMNLHMEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Origin of Product

United States

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